molecular formula C12H21NO2 B13298909 7,7-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid

7,7-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B13298909
M. Wt: 211.30 g/mol
InChI Key: RFUUQYUYLZFOFY-UHFFFAOYSA-N
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Description

7,7-Dimethyl-2-azaspiro[45]decane-4-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a piperidine ring and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable piperidine derivative with a cyclohexanone derivative under acidic or basic conditions to form the spiro junction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7,7-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid
  • 8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid
  • 7,7-Dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxylic acid

Uniqueness

7,7-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

7,7-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C12H21NO2/c1-11(2)4-3-5-12(7-11)8-13-6-9(12)10(14)15/h9,13H,3-8H2,1-2H3,(H,14,15)

InChI Key

RFUUQYUYLZFOFY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1)CNCC2C(=O)O)C

Origin of Product

United States

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